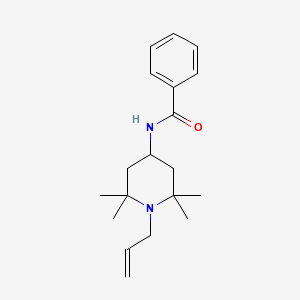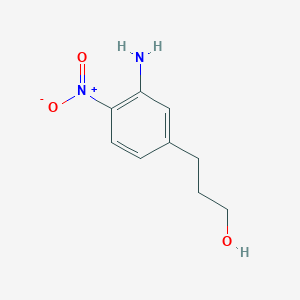
3-Methyl-1-(4-methylpyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(4-methylpyridin-2-yl)piperazine (3MPP) is a novel compound that has been studied for its potential applications in scientific research. It is a cyclic piperazine derivative with a methyl group at the 3-position and a 4-methylpyridin-2-yl group at the 1-position. 3MPP has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
3-Methyl-1-(4-methylpyridin-2-yl)piperazine has been studied for its potential applications in scientific research. It has been studied for its ability to modulate the activity of enzymes and receptors, as well as its potential to act as a neuroprotectant. It has also been studied for its potential to act as an anti-inflammatory and analgesic agent. This compound has been investigated for its potential to act as a neuroprotectant in stroke and traumatic brain injury, as well as its potential to act as an anti-inflammatory and analgesic agent in the treatment of arthritis and other inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(4-methylpyridin-2-yl)piperazine is not yet fully understood. It is believed to act as an agonist at the sigma-1 receptor, which is involved in a variety of physiological processes, including pain modulation, neuroprotection, and anti-inflammatory effects. This compound has also been shown to modulate the activity of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. It has also been shown to act as an agonist at the sigma-1 receptor, which is involved in a variety of physiological processes, including pain modulation, neuroprotection, and anti-inflammatory effects. In addition, this compound has been studied for its potential to act as a neuroprotectant in stroke and traumatic brain injury, as well as its potential to act as an anti-inflammatory and analgesic agent in the treatment of arthritis and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-1-(4-methylpyridin-2-yl)piperazine has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and has a relatively low toxicity. However, it is important to note that this compound has not been extensively studied in humans and the effects of long-term exposure are not yet known. In addition, this compound has a relatively short half-life, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for the study of 3-Methyl-1-(4-methylpyridin-2-yl)piperazine. One potential direction is to further investigate its potential as a neuroprotectant and anti-inflammatory agent. Additionally, further research could be done to investigate its potential as an analgesic agent and to explore its potential for use in the treatment of other conditions, such as cancer and neurological disorders. Additionally, further research could be done to investigate its potential for use in the treatment of other conditions, such as obesity and diabetes. Finally, further research could be done to investigate the potential long-term effects of this compound exposure.
Métodos De Síntesis
3-Methyl-1-(4-methylpyridin-2-yl)piperazine can be synthesized using a variety of methods. The most common method involves the reaction of 4-methylpyridin-2-amine with 3-chloro-1-methylpiperazine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds in the presence of an acid, such as hydrochloric acid, and yields this compound as a white solid. Other methods of synthesis include the reaction of 3-chloro-1-methylpiperazine with 4-methylpyridin-2-ylamine in the presence of a base, such as potassium carbonate or sodium hydroxide.
Propiedades
IUPAC Name |
3-methyl-1-(4-methylpyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-3-4-13-11(7-9)14-6-5-12-10(2)8-14/h3-4,7,10,12H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOKYYDCEMWKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{4-[4-(2-Hydroxy-phenyl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6322188.png)




